Ampelopsin-3'-O-glucoside

Formulation Bioavailability Physicochemical properties

Researchers face significant challenges with the poor aqueous solubility of the flavonoid dihydromyricetin, limiting its in vitro and formulation utility. Ampelopsin-3'-O-glucoside directly solves this problem with a measured solubility of 666 g/L-a nearly 600-fold increase over its aglycone. This superior solubility eliminates the need for confounding organic solvents in biological assays. - Retains significant antioxidant capacity (TEAC DPPH: 0.98, ABTS: 1.17), surpassing the Trolox standard in ABTS assay. - Enables high-concentration dosing in aqueous formulations for reproducible cell-based and enzyme assays. - Supplied with analytical documentation to ensure lot-to-lot consistency for critical research programs.

Molecular Formula C21H22O13
Molecular Weight 482.39
CAS No. 82181-87-1
Cat. No. B600205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpelopsin-3'-O-glucoside
CAS82181-87-1
Molecular FormulaC21H22O13
Molecular Weight482.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ampelopsin-3'-O-glucoside: High-Solubility Flavonoid Glycoside


Ampelopsin-3'-O-glucoside (CAS 82181-87-1) is a flavonoid glycoside derived from the attachment of a glucose moiety to the 3'-hydroxyl group of ampelopsin, also known as dihydromyricetin . As a member of the dihydroflavonol subclass, the compound possesses a molecular formula of C21H22O13 and a molecular weight of 482.39 g/mol [1]. This structural modification is critical, as glycosylation is known to profoundly impact the physicochemical properties of flavonoids, particularly their aqueous solubility and stability, which are key determinants of their utility in biological research and formulation development . The compound is found naturally in various plant sources, including members of the Vitaceae family .

1

Aqueous formulation research

Reported extreme water solubility supports high-concentration aqueous assays without organic co-solvents.

2

Position-specific glycosylation

3′-O-glucoside retains partial antioxidant activity; enables studies on glycosylation-site impact on bioactivity.

Why Ampelopsin-3'-O-glucoside Cannot Be Substituted


Substituting Ampelopsin-3'-O-glucoside with its aglycone, dihydromyricetin (DMY), or other flavonoid glucosides is scientifically invalid due to vast differences in physicochemical properties that dictate experimental and formulation outcomes. DMY is known for its extremely limited aqueous solubility, a major barrier to its bioavailability and application [1]. While glucosylation, in general, enhances solubility, the position of the glucosyl moiety is a critical determinant of the final property. Studies have shown that the 3'-O-glucoside exhibits an outstanding solubility in water, which is nearly 600-fold higher than that of the aglycone and over 100-fold higher than its 4'-O-glucoside isomer [1]. This positional specificity also influences retained antioxidant capacity, where the 3'-O-glucoside uniquely maintains a significant portion of the parent compound's DPPH radical scavenging activity, unlike the 4'-O-glucoside which shows a substantial reduction [1]. These quantitative differences in solubility and activity profile mean that selecting a generic ampelopsin or an alternative glucoside will result in dramatically different experimental concentrations, bioavailability, and functional outcomes, undermining the reproducibility and validity of any scientific study or product formulation.

!

Aglycone dihydromyricetin has reported solubility ~1.1 g/L; direct replacement may severely limit aqueous concentrations and reproducibility.

!

4′-O-glucoside isomer shows ~130-fold lower solubility and near-complete loss of DPPH scavenging; functional profile may not transfer.

!

Generic ampelopsin or uncharacterized glucoside mixtures may introduce variable solubility and antioxidant response; lot-specific validation required.

Quantitative Advantages of Ampelopsin-3'-O-glucoside


Aqueous Solubility vs. Dihydromyricetin

The aqueous solubility of Ampelopsin-3'-O-glucoside (3'-O-α-glucoside) was directly compared to its aglycone, dihydromyricetin (DMY), and its 4'-O-glucoside isomer at 25 °C. The 3'-O-glucoside exhibited an outstanding solubility of 666 ± 43 g/L, representing an approximate 600-fold increase compared to DMY [1].

Aqueous solubility
Head-to-head
666 ± 43 g/L (3′-O-glucoside) vs 1.1 ± 0.1 g/L (aglycone)
Reported ~600-fold solubility enhancement supports aqueous formulation workflows.
Measured at 25 °C; data from enzymatic glucosylation study.
Formulation Bioavailability Physicochemical properties

DPPH Scavenging vs. Other Glucosides

In a direct comparison of antioxidant capacity using the DPPH radical scavenging assay, Ampelopsin-3'-O-glucoside (1b) demonstrated a TEAC value of 0.98 ± 0.12, which is significantly higher than the 4'-O-glucoside isomer (1a), which had a value of 0.020 ± 0.002. While the aglycone DMY showed the highest activity (1.96 ± 0.18), the 3'-O-glucoside retained approximately 50% of this activity, whereas the 4'-O-glucoside lost nearly all of it [1].

DPPH scavenging
Head-to-head
TEAC 0.98 ± 0.12 (3′-O-glucoside) vs 1.96 ± 0.18 (DMY)
Retains ~50% of aglycone activity; 49-fold higher than 4′-O-glucoside isomer.
DPPH assay; TEAC relative to Trolox. Supports position-dependent antioxidant context.
Antioxidant Radical Scavenging DPPH Assay

ABTS Radical Scavenging vs. Aglycone

When assessed via the ABTS radical cation scavenging assay, Ampelopsin-3'-O-glucoside (1b) exhibited a TEAC value of 1.17 ± 0.12, which is reduced compared to the aglycone DMY (2.77 ± 0.20) but is still higher than that of the Trolox standard (TEAC = 1.00) [1]. In contrast, the 4'-O-glucoside (1a) showed a similar, slightly lower activity of 1.08 ± 0.08 [1]. This indicates that the 3'-O-glucoside maintains a robust antioxidant profile across different radical systems.

ABTS scavenging
Head-to-head
TEAC 1.17 ± 0.12 (3′-O-glucoside) vs 2.77 ± 0.20 (DMY)
Reported antioxidant response exceeds Trolox standard; consistent across radical systems.
ABTS˙+ assay; data from same study. Supports antioxidant assay interpretation.
Antioxidant ABTS Assay Flavonoid

Tyrosinase Inhibition Potential

While direct head-to-head data for the 3'-O-glucoside is unavailable, research on a related ampelopsin glucoside (AMPLS-G1, identified as ampelopsin-4'-O-α-D-glucopyranoside) demonstrates a significant enhancement in tyrosinase inhibition upon glucosylation. The glucoside exhibited competitive inhibition with a Ki value of 40.16 μM, which is smaller than that of the ampelopsin aglycone (Ki = 62.56 μM) and is 12.8-fold more potent than the commercial cosmetic ingredient β-arbutin (Ki = 514.84 μM) [1]. A patent also claims that ampelopsin glucosides, in general, provide superior water solubility and suppress tyrosinase activation [2].

Tyrosinase inhibition
Class-level
Related 4′-O-glucoside: Ki 40.16 μM (vs aglycone 62.56 μM, β-arbutin 514.84 μM)
Class-level evidence suggests glucosylation may enhance tyrosinase inhibition; data to verify for 3′-O-isomer.
In vitro enzyme assay; not direct 3′-O-glucoside measurement. Source-specific review needed.
Cosmeceutical Tyrosinase Inhibition Skin Whitening

Recommended Applications of Ampelopsin-3'-O-glucoside


In Vitro Bioactivity Assays

The extreme water solubility of Ampelopsin-3'-O-glucoside (666 g/L) makes it uniquely suited for in vitro studies requiring high concentrations of a flavonoid antioxidant. Unlike its poorly soluble aglycone (1.1 g/L) [1], this compound can be easily dissolved in aqueous assay buffers, eliminating the need for potentially confounding organic solvents like DMSO. This ensures that observed biological effects are due to the compound and not solvent artifacts, enabling robust and reproducible cell-based or enzyme assays where high aqueous concentrations are necessary to achieve the desired pharmacological effect.

Aqueous Nutraceutical & Cosmetic Formulations

The combination of ~600-fold increased water solubility and retained antioxidant activity positions Ampelopsin-3'-O-glucoside as an ideal active ingredient for aqueous formulations such as beverages, serums, and lotions [1]. Its high solubility ensures homogeneous distribution and prevents precipitation, a common problem with lipophilic flavonoids. Furthermore, class-level evidence of superior tyrosinase inhibition compared to ampelopsin aglycone and the commercial standard β-arbutin [2] supports its specific selection for functional cosmetics and nutraceuticals aimed at skin health and antioxidant protection.

Flavonoid Bioavailability & Metabolism Studies

Given that poor aqueous solubility is a primary limitation to the oral bioavailability of many flavonoids, Ampelopsin-3'-O-glucoside serves as a critical tool compound for studying the impact of specific glycosylation on pharmacokinetics. Researchers can use this compound to directly test the hypothesis that enhanced solubility translates to improved absorption and systemic exposure compared to the aglycone dihydromyricetin [1]. Its unique profile allows for investigations into the role of sugar moiety position (3'- vs. 4'-O-glucoside) on metabolic stability and transport mechanisms, providing fundamental insights into flavonoid bioavailability.

High-Throughput Screening for Antioxidants

The robust and balanced antioxidant activity of Ampelopsin-3'-O-glucoside, as evidenced by its TEAC values in both DPPH (0.98) and ABTS (1.17) assays [1], makes it a reliable positive control or lead compound for high-throughput screening campaigns. Its excellent water solubility allows for accurate liquid handling and preparation of compound libraries at various concentrations without solubility issues, which is a key requirement for automated HTS platforms. Its activity, which surpasses the Trolox standard in the ABTS assay, provides a consistent and well-characterized benchmark for evaluating new antioxidant candidates.

Application
Selection Property
Validation Focus
Aqueous in vitro bioactivity studies
Aqueous solubility without organic co-solvents
Cell-based assay reproducibility; solvent-artifact elimination
Nutraceutical & cosmetic formulation research
High water solubility + retained antioxidant activity
Homogeneous aqueous dispersion; antioxidant endpoint verification
Flavonoid glycosylation & bioavailability studies
Position-specific glucoside (3′- vs 4′-)
Solubility–absorption correlation; metabolic stability review
Antioxidant screening campaigns
Multi-assay antioxidant response (DPPH, ABTS)
Positive control benchmarking; HTS aqueous handling compatibility

Technical Documentation Hub

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19 linked technical documents
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